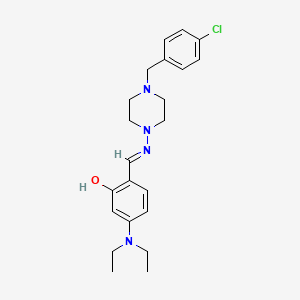![molecular formula C18H21FN4O B5983560 2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one](/img/structure/B5983560.png)
2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a pyrimidinone moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 4-fluoroaniline with ethylene diamine under controlled conditions.
Attachment of the Pyrimidinone Moiety: The piperazine intermediate is then reacted with a suitable pyrimidinone precursor, such as 2-chloro-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one, in the presence of a base like potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.
Pharmacology: It is used in the development of new drugs targeting specific receptors in the central nervous system.
Biochemistry: The compound is employed in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-(2-fluorophenyl)piperazin-1-yl]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one
- 2-[4-(4-chlorophenyl)piperazin-1-yl]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one
- 2-[4-(4-bromophenyl)piperazin-1-yl]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one lies in its specific fluorophenyl substitution, which imparts distinct pharmacological properties compared to its analogues. This substitution can influence the compound’s binding affinity, selectivity, and overall therapeutic potential.
Propiedades
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-5-prop-2-enyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O/c1-3-4-16-13(2)20-18(21-17(16)24)23-11-9-22(10-12-23)15-7-5-14(19)6-8-15/h3,5-8H,1,4,9-12H2,2H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQOULFNXHMHDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)F)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5983477.png)
![4-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl]morpholine](/img/structure/B5983480.png)
![N-(3-chloro-4-fluorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B5983496.png)
![methyl (5Z)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5983511.png)
![6-(2-chlorophenyl)-N-methyl-N-(2-phenoxyethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5983513.png)
![2-(5-methyl-1H-pyrazole-4-carbonyl)-7-[(4-propan-2-ylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5983519.png)
![methyl 5-[2-(cyclohexylmethyl)-4-morpholinyl]-5-oxopentanoate](/img/structure/B5983526.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-phenyl-2-propynamide](/img/structure/B5983527.png)

![4-(2-chloro-4-fluorobenzyl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5983552.png)
![8-bromo-6-oxo-N-propyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5983567.png)
![N~3~-acetyl-N~1~-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-beta-alaninamide](/img/structure/B5983568.png)
![N~2~-(2-chlorophenyl)-N~1~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5983570.png)
![7-[3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-2-amino-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5983577.png)
